Cas no 6047-25-2 (Iron(II) Oxalate Dihydrate)

酸化鉄(II)二水和物(Iron(II) Oxalate Dihydrate、化学式:FeC₂O₄・2H₂O)は、淡黄色の結晶性粉末で、水には難溶ですが、酸には可溶です。この化合物は、高い純度と安定性を特徴としており、触媒や前駆体としての利用が可能です。特に、ナノ材料合成や磁性材料の製造において優れた性能を発揮します。また、均一な粒子サイズ分布と再現性の高い反応性を有するため、研究用途や工業プロセスでの利用に適しています。取り扱い時は湿気や酸化を避けることが重要です。

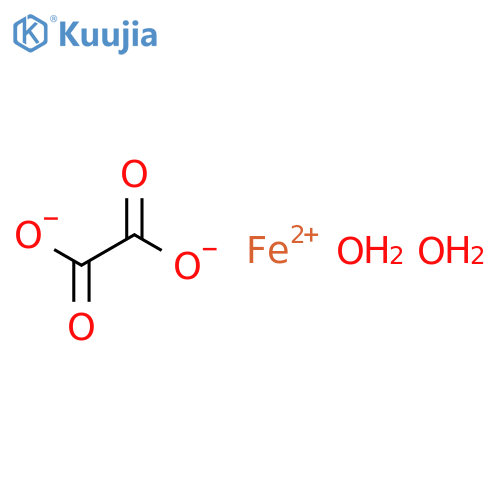

Iron(II) Oxalate Dihydrate structure

商品名:Iron(II) Oxalate Dihydrate

Iron(II) Oxalate Dihydrate 化学的及び物理的性質

名前と識別子

-

- Iron(II) oxalate dihydrate

- ferrous oxalate dihydrate

- Ironoxalatedihydrateminyellowpowder

- Iron oxalate dihydrate

- Eisen(II)-oxalat-dihydrat

- FERROUS OXALATE 2H2O

- FERROUSOXALATE,PURIFIED

- Ferrox

- hydrous ferrous oxalate

- IndiuM

- IRON(II) OXALATE

- IRON(II) OXALATE 2 H2O

- iron(II) oxalate dhydrate

- Ironprotoxalate

- Z6X3YBU50D

- Iron(II) oxalate hydrate

- iron(2+); oxalate; dihydrate

- NPLZZSLZTJVZSX-UHFFFAOYSA-L

- Iron, diaqua(ethanedioato(2-)-kappaO1,kappaO2)-, (T-4)-

- Iron(2+) ethanedioate--water (1/1/2)

- Iron(II) oxalate dihydrate, Puratronic®

- Tetramethylthiuram Disulfide

- Iron(II) Oxalate Dihydrate

-

- MDL: MFCD00150040

- インチ: 1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2

- InChIKey: NPLZZSLZTJVZSX-UHFFFAOYSA-L

- ほほえんだ: [Fe+2].[O-]C(C(=O)[O-])=O.O([H])[H].O([H])[H]

計算された属性

- せいみつぶんしりょう: 179.93600

- どういたいしつりょう: 179.93573

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 60.5

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ライトイエロー直交結晶

- 密度みつど: 2.28 g/mL at 25 °C(lit.)

- ゆうかいてん: 210°C

- ふってん: 365.1 °C at 760 mmHg

- フラッシュポイント: 188.8 °C

- すいようせい: Soluble in water. Insoluble in acetic acid.

- あんていせい: Stable. Hygroscopic. Incompatible with strong oxidizing agents.

- PSA: 98.72000

- LogP: -3.64490

- かんど: Hygroscopic

- ようかいせい: 142℃の真空条件下で結晶水が消失した。これようかいど is 0.22g/100g in cold water and 0.026g/100g in hot water, which can be dissolved in cold salt solution. Soluble in dilute acid.

Iron(II) Oxalate Dihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A4981512-100G |

Iron oxalate dihydrate , AR |

6047-25-2 | 99% | 100g |

RMB 23.20 | 2025-02-21 | |

| abcr | AB202083-500 g |

Iron(II) oxalate dihydrate, Puratronic?; 99.999% (metals basis) |

6047-25-2 | 500g |

€474.00 | 2022-06-11 | ||

| abcr | AB202083-2,5 g |

Iron(II) oxalate dihydrate, Puratronic®; 99.999% (metals basis) |

6047-25-2 | 2,5 g |

€47.00 | 2021-09-16 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811697-10kg |

Ferrous oxalate dihydrate |

6047-25-2 | CP,98% | 10kg |

409.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I196235-500g |

Iron(II) Oxalate Dihydrate |

6047-25-2 | >99.5%,<5.0um | 500g |

¥514.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I104328-250g |

Iron oxalate dihydrate |

6047-25-2 | AR,99% | 250g |

¥49.00 | 2021-05-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 10718-2.5g |

Iron(II) oxalate dihydrate, Puratronic?, 99.999% (metals basis) |

6047-25-2 | 99.999% | 2.5g |

¥409.00 | 2023-04-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 10718-100g |

Iron(II) oxalate dihydrate, Puratronic?, 99.999% (metals basis) |

6047-25-2 | 99.999% | 100g |

¥1414.00 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 307726-25G |

Iron(II) Oxalate Dihydrate |

6047-25-2 | 25g |

¥275.03 | 2023-12-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018097-10kg |

Iron(II) Oxalate Dihydrate |

6047-25-2 | 99% | 10kg |

¥750 | 2023-09-08 |

Iron(II) Oxalate Dihydrate サプライヤー

JIANG SU KE LUN DUO SHI PIN PEI LIAO Co., Ltd.

ゴールドメンバー

(CAS:6047-25-2)Ferrous Oxalate

注文番号:KLD055

在庫ステータス:in Stock

はかる:food grade

清らかである:99%

最終更新された価格情報:Thursday, 3 July 2025 17:01

価格 ($):discuss personally

Iron(II) Oxalate Dihydrate 関連文献

-

E. Kutalkova,T. Plachy,J. Osicka,M. Cvek,M. Mrlik,M. Sedlacik RSC Adv. 2018 8 24773

-

Kai Li,Yujun Liang,Jian Yang,Gui Yang,Rui Xu,Xianjun Xie Catal. Sci. Technol. 2018 8 6057

-

R. A. Abramovitch,B. A. Davis,R. A. Brown J. Chem. Soc. C 1969 1146

-

4. Facile synthesis of nanostructured carbon nanotube/iron oxide hybrids for lithium-ion battery anodesSeung-Ho Yu,Xiaohui Guo,Daishun Ling,Dong Young Chung,Aihua Jin,Mohammadreza Shokouhimehr,Taeghwan Hyeon,Yung-Eun Sung RSC Adv. 2014 4 37365

-

K. J. Datta,M. B. Gawande,K. K. R. Datta,V. Ranc,J. Pechousek,M. Krizek,J. Tucek,R. Kale,P. Pospisil,R. S. Varma,T. Asefa,G. Zoppellaro,R. Zboril J. Mater. Chem. A 2016 4 596

6047-25-2 (Iron(II) Oxalate Dihydrate) 関連製品

- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)

- 144-62-7(Oxalic acid)

- 563-96-2(Glyoxylic acid monohydrate)

- 1113-38-8(Ammonium oxalate)

- 6009-70-7(Ammonium oxalate monohydrate)

- 6153-56-6(Oxalic acid dihydrate)

- 127-95-7(Potassium hydrogen oxalate)

- 298-12-4(2-oxoacetic acid)

- 583-52-8(dipotassium oxalate)

- 6487-48-5(Potassium oxalate monohydrate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6047-25-2)Iron(II) Oxalate Dihydrate

清らかである:99%

はかる:1kg

価格 ($):269.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6047-25-2)草酸铁(II)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ